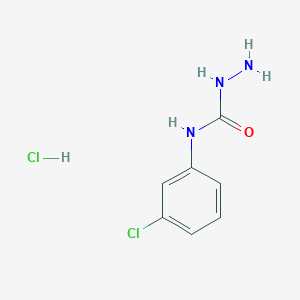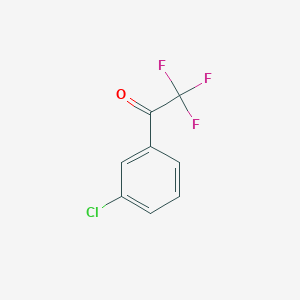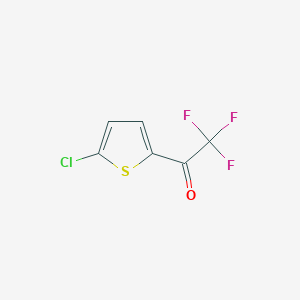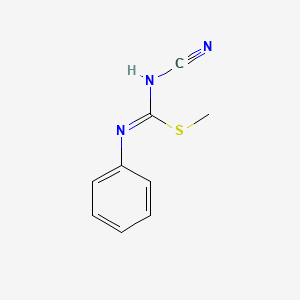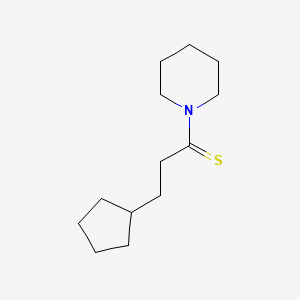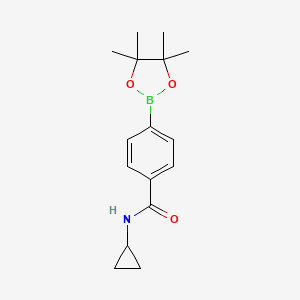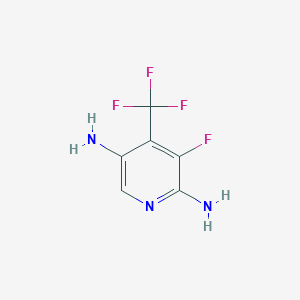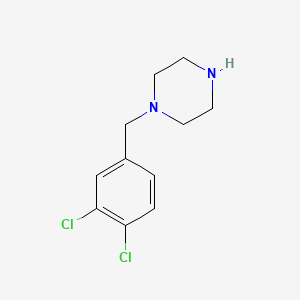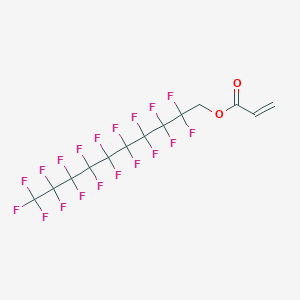
1H,1H-Perfluoro-n-decyl acrylate
Vue d'ensemble
Description
“1H,1H-Perfluoro-n-decyl acrylate” is a chemical compound with the molecular formula C13H5F19O2 . It has a molecular weight of 554.15 . It is used in the immobilization of dl-homocysteine and has been used to modify surfaces and functionalize polymers .
Molecular Structure Analysis
The molecular structure of “1H,1H-Perfluoro-n-decyl acrylate” consists of 39 atoms; 5 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, and 19 Fluorine atoms . It contains 38 bonds; 33 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .
Physical And Chemical Properties Analysis
“1H,1H-Perfluoro-n-decyl acrylate” is a clear liquid . It is insoluble in water . It has a boiling point of 66°C at 0.35 mmHg and a refractive index of 1.3266 .
Applications De Recherche Scientifique
Oil–Water Separation
“1H,1H-Perfluoro-n-decyl acrylate” is used to create superhydrophobic-superoleophilic membranes for oil–water separation. This application is crucial in environmental management and industrial processes where there is a need to separate oil from water efficiently .
Surface Coatings
The compound is utilized in the development of surface coatings that exhibit unique properties such as resistance to oils and other hydrophobic substances. These coatings are valuable in various industries, including automotive and marine, where they can protect surfaces from harsh environmental conditions.
Biomedical Engineering
Advanced Materials
Mécanisme D'action
Target of Action
1H,1H-Perfluoro-n-decyl acrylate is a perfluoroalkyl acrylate that is capable of polymerization . Its primary targets are the molecules and surfaces that it interacts with during the polymerization process.
Mode of Action
The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers (in this case, 1H,1H-Perfluoro-n-decyl acrylate) are chemically bonded together to form a larger, more complex structure known as a polymer .
Biochemical Pathways
It is known that the compound plays a role in the creation of superamphiphobic surfaces . These are surfaces that exhibit extreme repellency to both water and oils, a property that can be attributed to the unique structure of the polymer formed by the compound.
Pharmacokinetics
It is known that the compound is a clear liquid that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its chemical structure and physical properties.
Result of Action
The primary result of the action of 1H,1H-Perfluoro-n-decyl acrylate is the formation of a polymer that can be used to create superamphiphobic surfaces . These surfaces have a wide range of potential applications, including in the creation of self-cleaning materials, anti-fouling coatings, and liquid-repellent textiles.
Action Environment
The action of 1H,1H-Perfluoro-n-decyl acrylate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and extent of the polymerization process . Furthermore, the presence of other chemicals in the environment can potentially interfere with the polymerization process or alter the properties of the resulting polymer.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJROJBHCURKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375104 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335-83-1 | |
| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1H,1H-Perfluoro-n-decyl acrylate contribute to the functionality of the modified polymer brush surface?
A1: The research demonstrates the use of 1H,1H-Perfluoro-n-decyl acrylate in a thiol-Michael addition reaction with thiolactone-containing polymer brushes. [] This reaction introduces acrylate functionality onto the brush surface. While the specific application of the acrylate group isn't detailed in this study, acrylate groups are commonly used in polymerization reactions. This suggests that the modified brush surface could potentially be further functionalized through subsequent polymerization reactions with the introduced acrylate groups.
Q2: How do the one-pot and sequential modification methods compare in terms of 1H,1H-Perfluoro-n-decyl acrylate incorporation within the polymer brush?
A2: The study found that the one-pot method, where both bromobenzyl amine and 1H,1H-Perfluoro-n-decyl acrylate are introduced simultaneously, resulted in more efficient incorporation of both the amine and acrylate functionalities within the polymer brush compared to the sequential approach. [] This suggests that the one-pot method might be advantageous for achieving higher densities of the desired functionalities within the brush structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





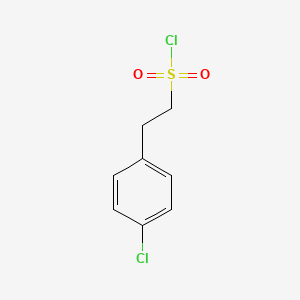
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
